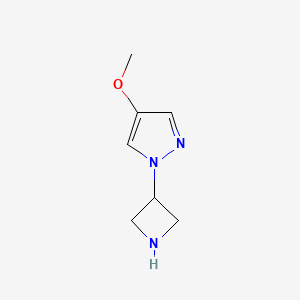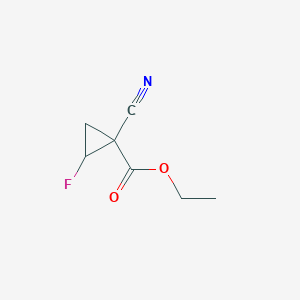
1-(2-Trifluoromethylbenzyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
The compound “1-(2-Trifluoromethylbenzyl)-1H-pyrazol-4-ol” is a complex organic molecule. Trifluoromethyl groups (-CF3) are often used in pharmaceuticals and agrochemicals due to their ability to improve chemical stability and lipophilicity .
Synthesis Analysis
While specific synthesis methods for “1-(2-Trifluoromethylbenzyl)-1H-pyrazol-4-ol” were not found, similar compounds have been synthesized using various methods. For instance, trifluoromethyl-containing imidazo[1,2-A]benzimidazoles were synthesized using a two-step scheme involving quaternization and cyclization .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study demonstrated an efficient synthesis method for various pyrazole compounds, including intermediates like 4-(3-chloroisonicotinoyl)-1H-pyrazol-5-ols, which could be transformed into tricycles (Eller, Wimmer, Haring, & Holzer, 2006).
- Another research focused on the synthesis and structural analysis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, revealing insights into its molecular structure and conformation through experimental and theoretical approaches (Yang et al., 2021).
Bioactivity and Pharmaceutical Applications
- 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related compound, were studied for their potential antipsychotic properties, indicating the diverse bioactivity of pyrazole derivatives (Wise et al., 1987).
- Research on 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives aimed to develop inhibitors for prostate cancer antigen-1 (PCA-1/ALKBH3), highlighting the therapeutic potential of such compounds (Nakao et al., 2014).
Chemical Reactivity and Material Science
- Studies involving the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors showcased the chemical reactivity and applications of pyrazole compounds in material science (Patel et al., 2004).
- The fabrication of a lanthanide metal–organic framework using a pyrazole-based ligand demonstrated its multifunctional applications in detecting Fe(III) ions, CO2 capture, and catalysis (Tan et al., 2018).
Novelty in Synthesis Techniques
- Research on the sequential functionalization of pyrazole 1-oxides, leading to the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles, further underscored the versatility and novel applications of pyrazole compounds in synthesis techniques (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).
Propriétés
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10-4-2-1-3-8(10)6-16-7-9(17)5-15-16/h1-5,7,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKXMELXFVZADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Trifluoromethylbenzyl)-1H-pyrazol-4-ol | |
CAS RN |
1894317-53-3 | |
| Record name | 1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B1408972.png)



![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)



![[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine](/img/structure/B1408985.png)




